molecular formula C14H10ClN3O5 B11115964 4-chloro-2-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol

4-chloro-2-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol

Cat. No.: B11115964
M. Wt: 335.70 g/mol
InChI Key: WQHLHIIHSBFUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes chloro, nitro, and imino groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorophenol to introduce nitro groups, followed by the formation of an imine linkage with 2-methyl-5-nitroaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and imination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, catalytic hydrogenation.

    Substituting agents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amino derivatives, while oxidation can produce quinones .

Scientific Research Applications

4-Chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol exerts its effects involves interactions with specific molecular targets. The nitro and imino groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(2-methyl-5-nitrophenyl)imino]methyl}-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C14H10ClN3O5

Molecular Weight

335.70 g/mol

IUPAC Name

4-chloro-2-[(2-methyl-5-nitrophenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C14H10ClN3O5/c1-8-2-3-11(17(20)21)6-12(8)16-7-9-4-10(15)5-13(14(9)19)18(22)23/h2-7,19H,1H3

InChI Key

WQHLHIIHSBFUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.